molecular formula C31H44O16 B1251810 Nagilactoside C

Nagilactoside C

カタログ番号 B1251810
分子量: 672.7 g/mol
InChIキー: YKQPHEVALKDZRP-OWHFWFFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nagilactoside C is a natural product found in Nageia nagi with data available.

科学的研究の応用

Chemical Identification and Isolation

Nagilactoside C, along with other similar compounds (nagilactosides D and E), has been isolated from Podocarpus nagi. These water-soluble constituents were identified using chemical and spectroscopic methods, emphasizing the diversity of compounds in Podocarpus species (Xuan, Xu, & Fang, 1995).

Antiproliferative Properties

Nagilactone C demonstrates significant antiproliferative activities. An ethanolic extract of Podocarpus neriifolius, containing Nagilactone C, showed potent activity against human fibrosarcoma and murine colon carcinoma cell lines, suggesting its potential use in cancer research (Shrestha et al., 2001).

Antifungal Activity and Synergistic Effects

Nagilactone C, along with other nagilactones, has been studied for its antifungal properties, particularly against Candida albicans, Saccharomyces cerevisiae, and Pityrosporum ovale. Notably, its activity can be dramatically enhanced by combining it with phenylpropanoids like anethole and isosafrole, highlighting its potential in antifungal therapies (Kubo, Muroi, & Himejima, 1993).

Mechanism of Action in Anticancer Activity

The anticancer activities of Nagilactone C and other related compounds are attributed to multiple mechanisms. These include inhibition of cell proliferation, blockade of epithelial to mesenchymal cell transition, and modulation of the PD-L1 immune checkpoint. Nagilactone C specifically binds to eukaryotic ribosomes, inhibiting protein synthesis, and affects various protein kinases, contributing to its anticancer potential (Bailly, 2020).

Impact on Lung Cancer Cells

Nagilactone E, closely related to Nagilactone C, has been found to increase PD-L1 expression in lung cancer cells through the activation of the JNK-c-Jun axis. This indicates a potential role for Nagilactone C in enhancing PD-1/PD-L1 antibody therapies in lung cancer (Chen et al., 2020).

特性

製品名

Nagilactoside C

分子式

C31H44O16

分子量

672.7 g/mol

IUPAC名

(1S,8R,9S,12S,14R,16R)-14-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione

InChI

InChI=1S/C31H44O16/c1-10(2)23-16-12(5-15(34)45-23)30(3)6-11(7-31(4)26(30)25(19(16)37)47-29(31)41)42-28-22(40)24(18(36)14(9-33)44-28)46-27-21(39)20(38)17(35)13(8-32)43-27/h5,10-11,13-14,17-22,24-28,32-33,35-40H,6-9H2,1-4H3/t11-,13-,14-,17-,18-,19-,20+,21-,22-,24+,25-,26-,27+,28-,30-,31+/m1/s1

InChIキー

YKQPHEVALKDZRP-OWHFWFFCSA-N

異性体SMILES

CC(C)C1=C2[C@H]([C@@H]3[C@@H]4[C@@](C2=CC(=O)O1)(C[C@H](C[C@@]4(C(=O)O3)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)O

正規SMILES

CC(C)C1=C2C(C3C4C(C2=CC(=O)O1)(CC(CC4(C(=O)O3)C)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)O

同義語

1-deoxynagilactone A-2-O-glucopyranosyl-1-3-glucopyranoside
nagilactoside C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。